Ethyl 3-benzyl-4-oxopiperidine-1-carboxylate
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Overview
Description
Ethyl 3-benzyl-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C15H19NO3 It is a piperidine derivative, characterized by the presence of an ethyl ester group, a benzyl group, and a ketone functional group on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-benzyl-4-oxopiperidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidone with benzyl bromide in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions typically include the use of solvents such as dichloromethane or toluene and a base like potassium carbonate or sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 3-benzyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 3-benzyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
- Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
- 1-Benzyl-4-piperidone
Uniqueness
Ethyl 3-benzyl-4-oxopiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for targeted research applications .
Properties
CAS No. |
59838-09-4 |
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Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
ethyl 3-benzyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(18)16-9-8-14(17)13(11-16)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
InChI Key |
QBWFQPVWLBVNNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(=O)C(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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